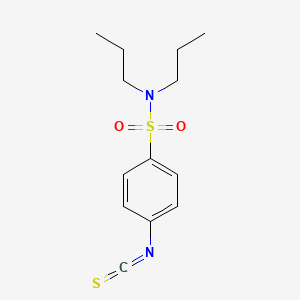

4-isothiocyanato-N,N-dipropylbenzenesulfonamide

Overview

Description

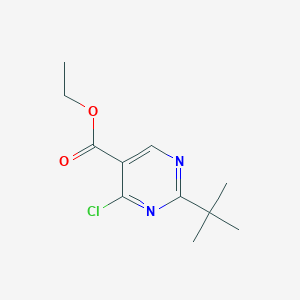

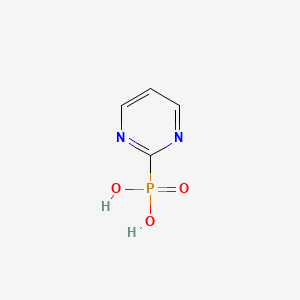

4-Isothiocyanato-N,N-dipropylbenzenesulfonamide is a biochemical compound used for proteomics research . It has a molecular formula of C13H18N2O2S2 and a molecular weight of 298.42 .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The general structure of an isothiocyanate, in organic chemistry, is found in compounds with the formula R−N=C=S . Isothiocyanates are the more common isomers of thiocyanates, which have the formula R−S−C≡N .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .Scientific Research Applications

Intestinal Permeability Detection

Research has highlighted the use of fluorescein isothiocyanate-dextran (FITC-d), a compound related to isothiocyanates, as an indicator of intestinal paracellular permeability in poultry. This application is crucial for understanding gut health, especially in antibiotic-free production scenarios. The assay's protocol details, including gavage dose and fasting period, significantly affect the measurement outcomes, emphasizing the importance of methodological consistency across studies (Liu et al., 2021).

Synthesis of Novel Compounds

The synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide have been explored, demonstrating the chemical versatility and potential pharmaceutical applications of sulfonamide derivatives. This includes the development of unique polyheterocyclic compounds and multifunctional cycloalkyne agents (Kaneda, 2020).

Inhibition of Carcinogenesis

Isothiocyanates, including synthetic analogs, have shown potential as powerful inhibitors of carcinogenesis in animal models, particularly in lung and esophageal cancer. Their mechanisms of action include selective inhibition of cytochrome P450 enzymes involved in carcinogen metabolic activation and induction of Phase II enzymes, highlighting their chemopreventive activity (Hecht, 2000).

Antimicrobial Activity Against Human Infections

Isothiocyanates, derived from enzymatic hydrolysis of glucosinolates in Brassicales plants, have been studied for their antimicrobial properties against human pathogens. Despite promising results, the lack of standard methods and comparable results across studies calls for further research to evaluate their potential as alternatives or supplements to conventional antibiotics (Romeo et al., 2018).

properties

IUPAC Name |

4-isothiocyanato-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-3-9-15(10-4-2)19(16,17)13-7-5-12(6-8-13)14-11-18/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSUGUXJYZFGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isothiocyanato-N,N-dipropylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)

![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)